While a specific synthesis protocol for methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is not detailed in the provided papers, a plausible approach involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction []. This widely used method for triazole synthesis [] could be employed by reacting 4-azidopiperidine with methyl propiolate in the presence of a copper catalyst. Subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.
Molecular Structure Analysis
Although crystallographic data for methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is not available in the provided literature, we can infer certain structural features based on similar compounds. The triazole ring is expected to be planar [, ], while the piperidine ring likely adopts a chair conformation []. The relative orientation of the substituents on the triazole ring could influence its interactions with biological targets or its self-assembly properties in materials applications.
Applications
Medicinal Chemistry: The presence of the triazole and piperidine moieties makes methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride a promising candidate for developing novel therapeutics. Related compounds have shown activity against various targets, including histone deacetylases [] and cannabinoid receptors [, , , , , , , ]. Further research could explore its potential as an anticancer, analgesic, or anti-inflammatory agent.
Compound Description: SRPIN340 is a known inhibitor of SRPKs (serine-arginine protein kinases). []
Relevance: SRPIN340, while not a direct analog of methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, shares a crucial structural feature: a piperidine ring. Additionally, both compounds fall under the broader category of heterocyclic compounds with potential biological activity. This shared structural element, along with the focus on synthesizing 1,2,3-triazole-1,4-disubstituted compounds inspired by SRPIN340, makes it relevant in the context of related compounds. []
Compound Description: Compound 7 demonstrated a significant increase in cell viability in a human glioblastoma multiforme cell line. This effect was especially notable after 48 hours of treatment at a concentration of 100 µmol L-1. []
Relevance: Compound 7, similar to methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, belongs to the class of 1,2,3-triazole-1,4-disubstituted compounds. This categorization highlights the structural similarity between the two, even with variations in substituents. []
Compound Description: Compound 5h exhibited inhibitory effects on histone deacetylases (HDACs) in human breast cancer cells. It showed an IC50 value of 8.754 µM against these cells. []
Relevance: Compound 5h, although structurally different from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, contains the same 1H-1,2,3-triazol-4-yl core structure. This shared core highlights a fundamental structural relationship between the two compounds. []
Compound Description: Compound 6l, like compound 5h, demonstrated inhibitory activity against HDACs in human breast cancer cells, showing an IC50 value of 11.71 µM. []
Relevance: Compound 6l shares a structural similarity with methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride by both containing the piperidine ring. Despite the presence of other differing structural elements, the shared piperidine ring signifies a structural link between them. []
Compound Description: TZPU showed potent inhibitory activity against Monoacylglycerol lipase (MAGL) with an IC50 value of 35.9 nM. It also exhibited selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH) and cannabinoid receptors (CB1 & CB2). []
Relevance: TZPU, like methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, contains a piperidine ring substituted at the 4-position. This structural similarity, despite the variation in the triazole ring and other substituents, suggests a potential relationship in their chemical properties and biological activities. []
Compound Description: SAR127303 is a known MAGL inhibitor with an IC50 value of 39.3 nM. It exhibits selectivity for MAGL over FAAH, CB1, and CB2 receptors. []
Relevance: SAR127303 shares the piperidine ring with a 4-position substituent as a core structural feature with methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride. Despite differences in other structural components, this shared core highlights a structural relationship between the compounds. []
Compound Description: AM411 is a long-acting CB1 agonist. []
Relevance: AM411, although structurally dissimilar to methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, is grouped under the class of CB1 agonists, which are relevant to the research on cannabinoid receptors. This grouping suggests a shared area of interest in studying compounds that interact with the endocannabinoid system, even if their structures and specific mechanisms differ. []
Relevance: Similar to AM411, AM4054, despite its structural differences from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, is classified as a CB1 agonist. This classification links both compounds to the study of cannabinoid receptor interactions, indicating a shared research interest. []
Compound Description: WIN55,212.2 is a cannabinoid agonist. [, , , , , , ]
Relevance: WIN55,212.2, although structurally different from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, is classified as a cannabinoid agonist, specifically acting on CB1 receptors. This shared classification links it to the broader research on cannabinoid receptors and their ligands, even if their specific structures and mechanisms of action differ. [, , , , , , ]
10. Δ9-tetrahydrocannabinol (Δ9-THC) [, , , ]
Compound Description: Δ9-THC is a cannabinoid agonist. [, , , ]
Relevance: Despite its structural difference from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, Δ9-THC is classified as a cannabinoid agonist. This shared classification connects both compounds to the broader research on cannabinoid receptor interactions and their effects, even if their structures and specific mechanisms differ. [, , , ]
Compound Description: Methanandamide is a CB1 agonist. [, ]
Relevance: Although structurally distinct from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, methanandamide is categorized as a CB1 agonist. This shared classification links both compounds to the study of cannabinoid receptors and their ligands, suggesting a shared research interest despite differences in their structures and potentially their mechanisms of action. [, ]
Compound Description: SR141716A is a CB1 antagonist. [, , , , , , ]
Relevance: SR141716A, despite its structural difference from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, is categorized as a CB1 antagonist. This classification links it to the broader research on cannabinoid receptors and their ligands, suggesting a shared area of research interest even if their structures and specific mechanisms differ. [, , , , , , ]
Compound Description: AM4113 is a CB1 antagonist. []
Relevance: Similar to SR141716A, AM4113, despite structural differences from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, is classified as a CB1 antagonist. This shared classification connects it to the research on cannabinoid receptor interactions, suggesting a shared research interest despite differences in their structures and potentially their mechanisms of action. []
Compound Description: SR144528 is a specific antagonist to CB2. [, ]
Relevance: Despite its structural difference from methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, SR144528 is classified as a CB2 antagonist. This shared interest in the effects and interactions of compounds with cannabinoid receptors, even if their structures and specific mechanisms differ, makes it a relevant compound to consider. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.